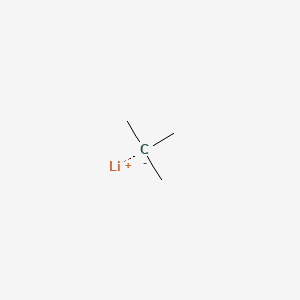

tert-Butyllithium

描述

Significance of Organolithium Reagents in Modern Synthetic Chemistry

Organolithium reagents are a cornerstone of modern synthetic chemistry, valued for their ability to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fiveable.meresearchgate.net The highly polarized carbon-lithium bond, resulting from the significant difference in electronegativity between carbon and lithium, imparts a carbanionic character to the carbon atom. wikipedia.org This makes organolithium compounds potent nucleophiles and strong bases, enabling a wide range of chemical transformations. fiveable.mewikipedia.org Their applications are extensive, from initiating anionic polymerization to produce elastomers, to their use in asymmetric synthesis within the pharmaceutical industry. wikipedia.org The versatility of organolithium reagents has made them indispensable tools for synthetic chemists in both academic and industrial research. researchgate.netsigmaaldrich.com

Unique Reactivity Profile of tert-Butyllithium as a Potent Base and Nucleophile

This compound is distinguished among organolithium reagents by its exceptional basicity and nucleophilicity. fiveable.me The steric bulk of the tert-butyl group influences its reactivity, often favoring its role as a base over a nucleophile, particularly in reactions with sterically hindered substrates. As a "superbase," it is capable of deprotonating a wide array of weak carbon acids, including those that are unreactive towards other organolithium reagents like n-butyllithium. commonorganicchemistry.comsdlookchem.com For instance, it can deprotonate molecules such as benzene (B151609) and allyl alcohol. wikipedia.org

While its basicity is prominent, this compound also functions as a powerful nucleophile. fiveable.me It readily participates in nucleophilic addition reactions with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. fiveable.mewikipedia.org This dual reactivity allows for its application in diverse synthetic strategies, including metalation, lithium-halogen exchange, and addition reactions. wikipedia.org

Overview of Key Research Avenues in this compound Chemistry

The unique properties of this compound continue to drive research in several key areas of organic synthesis. One significant avenue is its application in directed ortho metalation (DoM), a powerful strategy for the functionalization of aromatic compounds. The strong basicity of this compound allows for the selective deprotonation of the ortho position of a directing group, enabling the introduction of a wide range of electrophiles.

Another area of active research involves the use of this compound in lithium-halogen exchange reactions. wikipedia.org This process is highly efficient for the preparation of other organolithium compounds from organic halides, which can then be used in subsequent synthetic steps.

Furthermore, recent research has explored modulating the reactivity of this compound through the use of additives. For example, the addition of Lewis bases like hexamethylphosphoramide (B148902) (HMPA) has been shown to alter the aggregation state and reactivity of this compound, leading to enhanced selectivity in certain reactions. nih.govresearchgate.net Investigations into the structure of this compound, which exists as a tetramer in hydrocarbon solvents, and its interaction with solvents and other reagents, remain a subject of study to better understand and control its reactivity. wikipedia.orgresearchgate.net

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

lithium;2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJFKNSINUCEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[C-](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883457 | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

15% n-pentane solution: Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | tert-Butyllithium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-19-4 | |

| Record name | tert-Butyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, (1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Development of Tert Butyllithium Chemistry

Early Discoveries and Seminal Contributions

The groundwork for the development of tert-butyllithium chemistry was laid by the early explorations into organometallic compounds. While the synthesis of this compound itself was first reported by R. B. Woodward in 1941, the intellectual framework for understanding and utilizing such a reagent owes a great deal to the foundational work of chemists like Henry Gilman. wikipedia.org

Robert Burns Woodward , a towering figure in 20th-century organic chemistry, made numerous groundbreaking contributions to the synthesis of complex natural products. confinity.comias.ac.in His report on the synthesis of this compound was a significant, albeit early, entry in the expanding arsenal (B13267) of organometallic reagents. wikipedia.org Woodward's broader contributions, including the development of the Woodward-Hoffmann rules and the total synthesis of incredibly complex molecules like cholesterol and vitamin B12, underscored the growing power of synthetic chemistry, a power to which organolithium reagents were becoming central. confinity.commsu.edu

Henry Gilman , often hailed as the "father of organometallic chemistry," made immense and foundational contributions to the study of organolithium compounds. wikipedia.org His extensive investigations into their preparation and reactivity transformed them from chemical curiosities into indispensable synthetic tools. researchgate.netorgsyn.org Gilman's work encompassed a wide range of organometallic reagents, but his development of organolithium chemistry was particularly impactful. tandfonline.com He pioneered the Gilman color test for the formation of Grignard reagents and developed reliable procedures for preparing and reacting organolithium compounds. orgsyn.org Furthermore, his discovery of what are now known as Gilman reagents (lithium organocuprates), formed by the reaction of an organolithium compound with a copper salt, opened up new avenues for carbon-carbon bond formation. masterorganicchemistry.com

Evolution of Synthetic Methodologies for Organolithium Compounds

The utility of organolithium reagents like this compound is predicated on their effective and reliable synthesis. The evolution of synthetic methodologies for these highly reactive species has been a critical aspect of their widespread adoption in organic synthesis. The discovery of organolithium compounds dates back to the early 20th century, with significant expansion in the subsequent decades. numberanalytics.com

The primary methods for preparing organolithium compounds include:

Reaction of an organic halide with lithium metal: This is a common and direct method for generating organolithium reagents. For instance, this compound is produced commercially by treating tert-butyl chloride with lithium metal. wikipedia.orgnumberanalytics.com

Lithium-halogen exchange: This powerful technique involves the reaction of an existing organolithium reagent, such as n-butyllithium or this compound, with an organic halide. wikipedia.org This method is particularly useful for creating new organolithium species that may be difficult to access directly. The reaction is typically very fast, even at low temperatures. wikipedia.org

Metalation (deprotonation): This involves the abstraction of a proton from an organic compound by an organolithium reagent. wikipedia.org The position of metalation is largely determined by the acidity of the C-H bond. wikipedia.org

The choice of solvent and reaction temperature are crucial factors that influence the synthesis, stability, and reactivity of organolithium compounds. numberanalytics.comnumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used as they can solvate and stabilize the organolithium species. researchgate.net

| Synthesis Method | Description | Key Reactants |

| Direct Reaction | An organic halide reacts directly with lithium metal. | Organic Halide, Lithium Metal |

| Lithium-Halogen Exchange | An organolithium reagent reacts with an organic halide to form a new organolithium species. | Organolithium Reagent, Organic Halide |

| Metalation (Deprotonation) | An organolithium reagent abstracts a proton from a C-H bond. | Organolithium Reagent, Organic Compound with Acidic Proton |

Historical Context of Directed Metalation Chemistry and its Pioneers

The concept of directed metalation chemistry, particularly directed ortho metalation (DoM), represents a significant strategic advance in organic synthesis, allowing for the regioselective functionalization of aromatic rings. This methodology relies on the use of a directing metalation group (DMG) on an aromatic ring, which coordinates to the organolithium reagent and directs the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

The foundational discovery of DoM was made independently by Henry Gilman and Georg Wittig around 1939-1940. wikipedia.orgharvard.edunih.govuwindsor.ca They observed the ortho-lithiation of anisole (B1667542) using an alkyllithium reagent. This seminal finding laid the groundwork for the development of a powerful and versatile synthetic strategy. uwindsor.ca

In the decades that followed, the scope of the DoM reaction was expanded through the work of numerous chemists who identified a wide array of functional groups that could act as DMGs. However, it was the work of Victor Snieckus in the latter half of the 20th century that truly showcased the synthetic power and versatility of directed metalation. acs.org Snieckus and his research group systematically explored and developed the DoM reaction, applying it to the synthesis of a vast number of complex molecules, including polycyclic aromatic compounds, alkaloids, and other natural products. acs.org His work was instrumental in establishing DoM as a mainstream and highly reliable method in synthetic organic chemistry. acs.orgacs.org The aryl O-carbamate group, particularly in the form of Ar-OCONEt₂, is recognized as one of the most powerful directing metalation groups, a discovery made by Snieckus's group in 1983. nih.govacs.org

The mechanism of DoM involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom of the DMG. wikipedia.org This brings the highly basic alkyl group of the reagent into close proximity to the ortho-proton, facilitating its abstraction and the formation of an ortho-lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

| Pioneer | Key Contribution |

| Henry Gilman | Co-discoverer of directed ortho metalation. wikipedia.orgharvard.edunih.govuwindsor.ca |

| Georg Wittig | Co-discoverer of directed ortho metalation. wikipedia.orgharvard.edunih.govuwindsor.ca |

| Victor Snieckus | Systematically developed and demonstrated the broad synthetic utility of the DoM reaction. acs.orgacs.org |

Synthesis Methodologies for Tert Butyllithium

Reductive Metalation Approaches

The fundamental method for synthesizing tert-butyllithium relies on the reaction between a tert-butyl halide and lithium metal, often referred to as reductive metalation masterorganicchemistry.com. This process requires an inert atmosphere and careful control of reaction conditions due to the compound's pyrophoric nature wikipedia.orgsdlookchem.comvapourtec.com.

The commercial production of this compound is predominantly achieved by reacting tert-butyl chloride with lithium metal wikipedia.org. This reaction is typically represented as the interaction of tert-butyl chloride with two equivalents of lithium metal guidechem.com. Historically, the synthesis of this compound was first reported by R. B. Woodward in 1941 wikipedia.org. The reaction is commonly carried out in an inert organic solvent, such as pentane (B18724) or white oil, which serves to disperse the lithium metal and dissolve the product guidechem.comwikipedia.orgmasterorganicchemistry.comgoogle.comgoogle.comresearchgate.net. The lithium metal is often used in a finely dispersed form to maximize surface area and reaction efficiency guidechem.comgoogle.com. Due to the extreme reactivity and pyrophoric nature of this compound, all synthetic procedures must be conducted under strictly air-free techniques to prevent violent reactions with oxygen and moisture wikipedia.orgsdlookchem.comvapourtec.com.

The success and yield of this compound synthesis can be significantly influenced by the purity of the lithium metal and the judicious use of additives google.comgoogle.com. Lithium metal used in these preparations often contains small amounts of sodium, typically in the form of a lithium-sodium alloy, which can play a role in the reaction google.comgoogle.com.

Table 1: Synthesis Yields of this compound Under Various Conditions

| Condition/Additive Used | Yield (%) | Reference(s) |

| Reaction with tert-butyl chloride and lithium metal | Variable | guidechem.comwikipedia.orgmasterorganicchemistry.comgoogle.com |

| With 0.3 g lithium t-butoxide (Example 1) | 70 | google.com |

| Without lithium alkoxide (Example 2) | 59 | google.com |

| With 0.5% tert-butyl alcohol (Example 3) | 74.2 | google.com |

| With 1.5% tert-butyl alcohol (Example 4) | 74.0 | google.com |

| Using tert-butyl chloride with catalytic n-propylcarbinyl chloride | 76-80 | guidechem.comgoogle.com |

| With catalytic amount of methyl tert-butyl ether | Up to 98 | google.com |

Table 2: Additives and Catalysts for this compound Synthesis

| Additive/Catalyst | Role/Effect | Reference(s) |

| Lithium t-butoxide (or tert-butyl alcohol) | Improves yields, initiates reaction smoothly, controls purity google.com. Can be formed in situ google.com. | google.comgoogle.com |

| Sodium (in lithium metal) | Used in lithium-sodium alloy for preparation google.comgoogle.com. | google.comgoogle.com |

| Ethers (e.g., di-n-octyl ether, methyl tert-butyl ether) | Catalyze the reaction of lithium metal with tert-butyl chloride, enabling high yields google.com. | google.com |

| n-Propylcarbinyl chloride | Catalytic amount added to tert-butyl chloride enables smooth initiation and industrial scalability google.com. | google.com |

| Fine particle size lithium dispersion | Improves reaction initiation and success rate guidechem.com. | guidechem.com |

Industrial-Scale Preparation Considerations

Scaling up the synthesis of this compound for industrial production presents significant challenges primarily due to the compound's high reactivity and pyrophoric nature guidechem.comsdlookchem.comgoogle.com. In laboratory settings, this compound is often prepared on a small scale, but attempts to increase batch sizes can lead to difficulties in initiating the reaction, reduced success rates, and failure to obtain the desired product guidechem.comsdlookchem.comgoogle.com.

To achieve successful industrial-scale preparation, precise control over process parameters is essential. This includes the use of high-speed stirring and carefully managed heating, with temperatures sometimes reaching up to 200-210°C to ensure the complete melting of metal alloys guidechem.comgoogle.com. The addition of tert-butyl chloride is typically performed slowly, often dropwise, while maintaining reflux conditions to manage the exothermic reaction guidechem.comgoogle.com. Inert solvents such as pentane or white oil are commonly employed guidechem.comgoogle.com. The use of additives, as detailed in section 3.1.2, is critical for overcoming initiation difficulties and improving yields at larger scales google.comgoogle.comgoogle.com. Strategies such as incorporating catalytic amounts of n-propylcarbinyl chloride into tert-butyl chloride have been developed to ensure smooth initiation and facilitate industrial-scale production of this compound google.com. The inherent pyrophoricity of this compound and the flammability of common solvents necessitate specialized handling equipment and rigorous adherence to air-free techniques throughout the manufacturing process wikipedia.orgsdlookchem.comvapourtec.com.

Compound List:

this compound

tert-Butyl chloride

Lithium metal

Lithium

Sodium

n-Butyllithium

sec-Butyllithium

n-pentane

white oil

lithium alkoxide

tert-butyl alcohol

lithium t-butoxide

di-n-octyl ether

methyl tert-butyl ether

n-propylcarbinyl chloride

steel-lithium alloy

Fundamental Aspects of Tert Butyllithium Structure and Aggregation

Solid-State Structures and Polymorphism

In the solid state, tert-butyllithium, like many other organolithium compounds, exhibits a tendency to form cluster compounds. wikiwand.comwikipedia.org This aggregation is a key feature of its structure.

Unlike n-butyllithium, which can exist as both a hexamer and a tetramer, this compound exclusively forms a tetramer in the solid state, arranged in a cubane-type structure. wikiwand.comwikipedia.orgmt.com This structure consists of a tetrahedron of lithium atoms interpenetrated with a tetrahedron of the carbanionic carbon atoms of the tert-butyl groups. guidechem.com The bonding within these organolithium clusters involves sigma delocalization and significant lithium-lithium interactions. wikiwand.com Although it has this complex tetrameric form, for simplicity in chemical equations, it is often depicted as a monomer. wikiwand.com

The definitive cubane structure of the this compound tetramer was determined through single-crystal X-ray diffraction studies. wikipedia.orgwikipedia.org These investigations provided precise data on bond lengths and angles within the cluster, confirming the arrangement of lithium and carbon atoms at the vertices of the cubane. wikipedia.orgwikipedia.org For instance, a study published in 1993 provided a detailed ball-and-stick model of the tetramer based on X-ray diffraction data. wikipedia.orgwikipedia.org Similar techniques were used to elucidate the structure of related compounds, such as lithium tri-tert-butylberyllate, which is synthesized from this compound. creighton.edu

Solution-Phase Aggregation States and Equilibria

The aggregation state of this compound is highly dependent on the surrounding medium, particularly the solvent. researchgate.net In solution, an equilibrium often exists between different aggregation states.

The nature of the solvent plays a critical role in the aggregation of this compound. osi.lv In non-polar hydrocarbon solvents like pentane (B18724) or cyclohexane (B81311), this compound maintains its tetrameric structure, similar to the solid state. wikipedia.orgchemicalbook.com However, in the presence of polar, coordinating Lewis basic solvents such as ethers, the degree of aggregation is reduced. researchgate.netrsc.org These coordinating solvents break down the larger aggregates into smaller, more reactive species by solvating the lithium centers. rsc.org

In ethereal solvents, the tetrameric aggregate of this compound is deaggregated. In diethyl ether, this compound exists as a dimer. researchgate.net In tetrahydrofuran (B95107) (THF), a more strongly coordinating solvent, this compound is known to deaggregate further, with evidence pointing towards the presence of a monomeric species. researchgate.net The formation of these smaller aggregates, such as dimers and monomers, significantly increases the reactivity of the organolithium compound. researchgate.net However, this increased reactivity comes at the cost of stability, as this compound reacts with ethers. For example, the half-life of this compound in diethyl ether at 0 °C is approximately 60 minutes, while in THF at -20 °C, it is about 40 minutes. wikipedia.org

Temperature and concentration are also key factors that influence the aggregation equilibrium of this compound in solution. osi.lvresearchgate.net Lowering the temperature can affect the kinetics of aggregation and deaggregation. For instance, reactions involving this compound are often conducted at very low temperatures to minimize degradation by the solvent. wikipedia.org Studies on n-butyllithium, a related compound, have shown that at low temperatures in hydrocarbon solvents, it exists primarily as an octamer, which deaggregates to a hexamer as the temperature increases. nih.govresearchgate.net Similarly, for this compound, changes in temperature can shift the equilibrium between the different aggregate forms present in solution. researchgate.net The concentration of the organolithium reagent also plays a role; however, even at very low concentrations in THF, evidence for monomeric butyllithium (B86547) has been sought, with studies indicating a complex equilibrium between tetrameric and dimeric species for n-butyllithium. researchgate.net

Role of Lewis Basic Additives on Aggregation and Ion Pairing

The aggregation state of this compound (t-BuLi) in solution is significantly influenced by the presence of Lewis basic additives. These additives coordinate to the lithium centers, breaking down the typical tetrameric clusters and influencing the nature of the ion pairing between the tert-butyl anion and the lithium cation. This modulation of aggregation and ion pairing is crucial for tuning the reactivity and selectivity of t-BuLi in organic synthesis. baranlab.orgethz.ch

In the presence of strong Lewis basic additives, particularly phosphoramides, this compound can form distinct types of ion pairs known as triple ion pairs (TIP) and separated ion pairs (SIP). nih.govresearchgate.net

Triple Ion Pairs (TIP): A triple ion pair consists of a central lithium cation solvated by the Lewis base, which is then associated with an anionic aggregate of the organolithium, specifically (t-Bu-Li-t-Bu)⁻. nih.govnih.gov The formation of [(t-Bu)₂Li]⁻[Li(HMPA)₄]⁺ has been identified through NMR spectroscopic investigations. researchgate.net This species acts as a reservoir for the more reactive separated ion pair. nih.govacs.orgchemrxiv.org

Separated Ion Pairs (SIP): A separated ion pair involves the complete separation of the tert-butyl carbanion from the lithium cation, which is fully encapsulated by the Lewis base molecules, forming a species like t-Bu⁻ // [Li(L)₄]⁺. researchgate.net The formation of SIPs is believed to be in equilibrium with TIPs. researchgate.net Due to the "free" nature of the carbanion, SIPs exhibit significantly enhanced basicity and reactivity. nih.gov The reactivity of different ion pairs towards alkylation with methyl iodide highlights the distinct behavior of these species. researchgate.net

The characterization of these ion pairs has been achieved through detailed NMR spectroscopic studies, often at low temperatures, and supported by DFT calculations. nih.govresearchgate.net Rapid-injection NMR (RI-NMR) techniques have been particularly valuable in identifying these highly reactive and transient intermediates that are not observable with unstabilized alkyllithium reagents under normal conditions. nih.govresearchgate.net

Hexamethylphosphoramide (B148902) (HMPA) is a powerful Lewis basic additive that has a profound effect on the aggregation state of this compound. nih.govresearchgate.net The addition of HMPA shifts the equilibrium from the standard contact ion pair (CIP) towards the formation of triple ion pairs (TIP) and subsequently separated ion pairs (SIP). nih.govacs.org

NMR and DFT studies have shown that HMPA can lead to the formation of the triple ion pair (t-Bu-Li-t-Bu)⁻/HMPA₄Li⁺. nih.govnih.gov This TIP then serves as a source for the highly reactive separated ion pair t-Bu⁻/HMPA₄Li⁺. nih.gov The saturation of the lithium atom's valence shell by HMPA molecules significantly reduces its Lewis acidity, thereby maximizing the basicity of the tert-butyl anion. nih.govchemrxiv.org This increased basicity allows for deprotonations at sites that are typically inaccessible. nih.gov For instance, the presence of HMPA can override the usual directing effects in oxygen heterocycles, enabling the lithiation of remote sp³ C-H bonds. nih.govacs.org

The table below summarizes the effect of HMPA on the aggregation of t-BuLi in a THF solution.

| Equivalents of HMPA | Observed Species | Key Characteristics |

| 1 | Monomeric Contact Ion Pair (CIP) and Triple Ion Pair (TIP) | The majority of t-BuLi exists as a CIP, with a small fraction as the TIP. |

| 2-3 | Triple Ion Pair (TIP) and Separated Ion Pair (SIP) | The concentration of the TIP increases, and it is in equilibrium with the highly reactive SIP. The monomeric CIP is no longer detected. researchgate.net |

It is important to note that while HMPA is highly effective, other phosphoramides can also induce similar, albeit potentially less pronounced, effects on the aggregation and reactivity of t-BuLi. researchgate.net

Recent studies have introduced the concept of "frustrated" aggregates, which challenge the traditional view that the highest reactivity of alkyllithiums is always associated with the smallest degree of aggregation. nih.govresearchgate.net It has been demonstrated that the addition of stoichiometric amounts of a Lewis base like tetrahydrofuran (THF) to t-BuLi in a non-polar solvent can lead to the formation of specific dimeric aggregates that exhibit enhanced reactivity. nih.govtu-dortmund.de

This phenomenon is termed "frustrated" because the selective formation of a dimer, rather than the expected monomer in the presence of a Lewis base, seems counterintuitive. nih.gov However, structural analysis of these bridged dimers reveals features that explain their heightened reactivity, enabling challenging deprotonations of substrates with low C-H acidity. nih.govresearchgate.net The formation of these selectively formed "frustrated" aggregates presents a new strategy for tuning the reactivity of alkyllithium reagents. researchgate.netnih.gov

Nature of the Carbon-Lithium Bond in Aggregates

The nature of the carbon-lithium (C-Li) bond in this compound aggregates is a key factor governing its chemical behavior. It is a highly polarized bond with characteristics that are intermediate between covalent and ionic.

The carbon-lithium bond in this compound is significantly polarized due to the large difference in electronegativity between carbon and lithium. wikipedia.org This results in a high degree of ionic character, estimated to be around 40%. wikipedia.org The carbon atom bears a substantial partial negative charge, making it a powerful nucleophile and base, while the lithium atom carries a partial positive charge. echemi.com

Computational studies using natural population analysis (NPA) on t-BuLi oligomers confirm the dominant ionic character of the Li-C bonds. acs.orgresearchgate.net These analyses also indicate that the charge on the lithium atoms is relatively independent of the size of the aggregate. acs.orgresearchgate.net This high degree of polarization is fundamental to the reactivity of organolithium compounds. wikipedia.org

In the tetrameric cubane structure of this compound, the bonding is more complex than simple localized two-center, two-electron bonds. wikipedia.orgwikiwand.com The bonding within these organolithium clusters involves sigma delocalization. wikipedia.orgwikiwand.com This means that the electrons in the C-Li sigma bonds are not confined between a single carbon and a single lithium atom but are delocalized over the cluster. echemi.com

Hyperconjugative Interactions and Conformational Preferences

The conformational arrangement of the tert-butyl groups within the tetrameric cubane-like structure of this compound, ((CH₃)₃CLi)₄, is not arbitrary. wikipedia.orgwikimedia.org It is governed by subtle electronic effects, primarily hyperconjugative interactions, which dictate the most stable rotational orientation of the alkyl substituents relative to the Li₄C₄ core. acs.orgresearchgate.net

Detailed computational studies using density functional theory (DFT) have elucidated the nature of these interactions. acs.orgresearchgate.net The primary stabilizing force arises from hyperconjugation, which involves the delocalization of electron density from filled bonding orbitals to adjacent empty or partially filled antibonding orbitals. youtube.com In the case of the this compound tetramer, this manifests as the donation of electron density from the σ orbitals of the C-H and C-C bonds of the tert-butyl group into the antibonding σ* orbitals associated with the lithium atoms of the cluster (σ → σ*(Li)). acs.orgresearchgate.net

These stabilizing interactions are maximized in a specific rotational conformation. Research indicates that hyperconjugation favors an eclipsed conformation of the tert-butyl group relative to the C-Li bond axis within the cluster, as opposed to a staggered conformation. acs.orgresearchgate.net This preference is a direct consequence of the improved orbital overlap between the electron-donating σ orbitals and the electron-accepting σ*(Li) orbitals in the eclipsed arrangement. The preference for the eclipsed conformer in this compound is notable, especially when compared to a system like the phenyllithium (B1222949) tetramer, which favors a staggered orientation of the phenyl ring. acs.orgresearchgate.net

The table below summarizes the key hyperconjugative interactions and their influence on the conformational preference in the this compound tetramer based on computational findings.

| Interaction Type | Description | Preferred Conformation |

| σ(Cβ−H) → σ(Li) | Donation of electron density from the C-H sigma bonds of the methyl groups to the lithium antibonding orbitals. | Eclipsed |

| σ(Cα−Cβ) → σ(Li) | Donation of electron density from the C-C sigma bonds of the tert-butyl skeleton to the lithium antibonding orbitals. | Eclipsed |

These findings underscore the importance of electronic delocalization, even in a compound often depicted with highly polarized, localized C-Li bonds. acs.orgwikipedia.org The cumulative effect of these weak hyperconjugative interactions plays a definitive role in establishing the precise three-dimensional structure and energetic landscape of the this compound aggregate.

Theoretical and Computational Investigations of Tert Butyllithium

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and properties of tert-butyllithium oligomers. These studies have provided detailed information on their geometries, aggregation energies, and the nature of the carbon-lithium bond.

DFT calculations have been instrumental in determining the stable geometries of this compound oligomers, primarily monomers, dimers, and tetramers. researchgate.netacs.org Studies have focused on optimizing the geometries of various conformers to identify the most stable structures. researchgate.netacs.org For instance, the B3LYP/6-31+G* level of theory has been successfully used to optimize the geometries of methyllithium (B1224462) and this compound oligomers (n=1-4). researchgate.netacs.org The optimized geometric parameters for the tetramer of this compound show good agreement with experimental data and previous computational results. researchgate.netacs.org

Conformational analysis has revealed preferences for certain arrangements of the tert-butyl groups. For the tetrameric structure of this compound with Td symmetry, the eclipsed conformer is favored over the staggered conformer. researchgate.netacs.org This preference is attributed to hyperconjugative interactions. researchgate.netacs.org Specifically, significant contributions from the hyperconjugative interactions of Cβ−H bonds and Cα−Cβ bonds stabilize the eclipsed conformation. researchgate.netacs.org The introduction of bulky substituents on the organic group can influence the conformational preferences of the oligomers. ucl.ac.uk

| Oligomer | Point Group | Key Geometric Features | Computational Method |

|---|---|---|---|

| (t-BuLi)4 | Td | Eclipsed conformation of tert-butyl groups is favored. | B3LYP/6-31+G* |

The aggregation of organolithium species is a fundamental aspect of their chemistry, and DFT calculations have provided quantitative insights into the energetics of these processes. The aggregation energy for the formation of the this compound tetramer from four monomeric units has been calculated to be -108.6 kcal/mol at the B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* level of theory. researchgate.netacs.org This substantial negative value indicates a strong thermodynamic driving force for aggregation.

The dissociation of these aggregates is often a prerequisite for their reactivity. Computational studies have explored the influence of coordinating solvents and additives on the dissociation energetics. For example, the addition of hexamethylphosphoramide (B148902) (HMPA) to a solution of this compound has been shown to significantly affect the equilibrium between different aggregate states. nih.gov DFT calculations predicted that the coordination of HMPA to the contact ion pair (CIP) is exergonic, and subsequent additions of HMPA lead to a highly exergonic cascade, ultimately forming a triple ion pair (TIP). nih.gov This process is crucial as it generates a highly reactive separated ion pair (SIP). nih.gov

| Process | Aggregation Energy (kcal/mol) | Computational Method |

|---|---|---|

| 4 t-BuLi → (t-BuLi)4 | -108.6 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* |

The nature of the carbon-lithium bond in this compound has been a subject of considerable interest. Natural Population Analysis (NPA) derived from DFT calculations has been a key tool in characterizing this bond. These analyses consistently indicate that the Li-C bond in this compound oligomers has a predominantly ionic character. researchgate.netacs.orge-bookshelf.de

The NPA charges calculated for this compound monomer are +0.81 for lithium and -0.59 for the carbon atom bonded to lithium. e-bookshelf.de For the tetramer, the charge on lithium is +0.85. e-bookshelf.de A comparison of atomic charges across different oligomers (monomer, dimer, trimer, and tetramer) reveals that the charge on the lithium atom is largely independent of the size of the oligomer. researchgate.netacs.orge-bookshelf.de This suggests that the fundamental ionic nature of the Li-C bond is maintained regardless of the aggregation state. While the bond is highly ionic, it is not considered to be 100% ionic, with minor variations observed as a function of the organic group. e-bookshelf.de

| Oligomer | NPA Charge on Li | NPA Charge on C (bonded to Li) | Computational Method |

|---|---|---|---|

| t-BuLi (monomer) | +0.81 | -0.59 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |

| (t-BuLi)2 | +0.87 | -0.71 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |

| (t-BuLi)4 | +0.85 | -0.74 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* |

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations have been pivotal in elucidating the mechanisms of reactions involving this compound. These computational studies provide a molecular-level understanding of reaction pathways, intermediates, and transition states that are often transient and difficult to observe experimentally. For example, quantum chemical calculations have been used to investigate the mechanism of direct single electron transfer (SET) between nitrobenzene (B124822) and this compound, a process that leads to the formation of a radical anion. chemrxiv.org Such calculations can determine the thermodynamics of the SET process, indicating whether it is an exothermic and favorable pathway. chemrxiv.org

Furthermore, these methods are employed to understand the intricate details of lithiation reactions. By modeling the interaction of this compound with substrates, researchers can gain insights into the factors controlling regioselectivity and reactivity. nih.gov For instance, computational analysis can explain why certain C-H bonds are preferentially deprotonated over others. nih.gov

Computational Modeling of Metalation Processes and Transition States

The computational modeling of metalation processes involving this compound provides a detailed picture of the reaction coordinates and the structures of the transition states. DFT calculations are commonly used to map out the energy profiles of these reactions, allowing for the comparison of different possible pathways.

For example, in the metalation of chromane (B1220400), DFT calculations were used to compare the energy profiles for ortho versus benzylic deprotonation. nih.gov The calculations of the transition state energies for the contact ion pair revealed a preference for ortho-metalation. nih.gov However, when the separated ion pair is considered, the calculations showed a reversal in selectivity, favoring the benzylic position. nih.gov These computational findings were crucial in explaining the experimentally observed change in regioselectivity upon the addition of HMPA. nih.gov The steric bulk of the lithiating agent is another factor that can be modeled to understand its influence on the direction of metalation. rsc.org

Molecular Mechanics and Force Field Calculations for Substrate Interactions

While quantum mechanical methods provide high accuracy, they can be computationally expensive for large systems. Molecular mechanics (MM) and force field calculations offer a more computationally efficient alternative for studying the interactions between this compound and its substrates, particularly for conformational analysis and understanding non-covalent interactions.

The development of specific force fields for organolithium compounds is an active area of research. gu.seresearchgate.net These force fields are parameterized using data from high-level quantum mechanical calculations to accurately describe the potential energy surface of the system. researchgate.net For instance, the MM3 force field has been extended to lithium amide molecules, which are structurally related to organolithium compounds, by incorporating parameters derived from ab initio and DFT calculations. researchgate.net Such force fields can then be used in molecular dynamics simulations to explore the conformational landscape and dynamic behavior of these species in solution. researchgate.net In the context of substrate interactions, molecular mechanics can be used to model the structure of complexes formed between a receptor and a substrate, such as the interaction of a porphyrin with a guest molecule, using force fields like MMFF. mdpi.com

Mechanistic Studies of Tert Butyllithium Reactivity

Deprotonation Reactions (Lithiation/Lithium-Hydrogen Exchange)

Tert-butyllithium is a powerful organolithium reagent widely employed for deprotonation reactions, also known as lithiation or lithium-hydrogen exchange. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The deprotonation of a carbon-hydrogen (C-H) bond by a strong base like this compound is governed by the principles of acid-base chemistry. The feasibility of the reaction depends on the relative acidities (pKa values) of the C-H bond being deprotonated and the conjugate acid of the base. This compound, with a conjugate acid (isobutane) pKa of approximately 53, is a sufficiently strong base to deprotonate a wide range of carbon acids, including those with relatively high pKa values. uwindsor.ca

However, thermodynamics is not the sole determinant of reactivity. uwindsor.ca Kinetic factors, such as the activation energy of the deprotonation step, play a crucial role. stackexchange.com For instance, the deprotonation of benzene (B151609) (pKa ~43) by n-butyllithium (conjugate acid pKa ~50) is thermodynamically favorable but kinetically very slow under normal conditions. uwindsor.ca The structure of the organolithium reagent also influences its basicity and reactivity. This compound is a stronger base than n-butyllithium due to the greater electron-donating effect of the tert-butyl group, which destabilizes the carbanion. rsc.org

Organolithium reagents exist as aggregates in solution, and their reactivity is often enhanced by the addition of coordinating solvents or ligands like tetramethylethylenediamine (TMEDA). rsc.orgbaranlab.org These additives break down the aggregates into smaller, more reactive species. rsc.orgbaranlab.org For example, this compound is a tetramer in hydrocarbon solvents, a dimer in diethyl ether, and a monomer in tetrahydrofuran (B95107) (THF). researchgate.net The monomeric form is generally considered the most reactive species in deprotonation reactions.

The deprotonation of a substrate by this compound can be either kinetically or thermodynamically controlled. Kinetic control implies that the product distribution is determined by the relative rates of competing deprotonation pathways, while thermodynamic control means the product distribution reflects the relative stabilities of the possible organolithium intermediates.

Kinetic and thermodynamic control can often be manipulated by adjusting reaction conditions such as temperature, solvent, and the presence of additives. For example, in the deprotonation of secondary and tertiary p-tolylsulfonamides with n-butyllithium, kinetic conditions (low temperature) favor ortho-metalation, whereas thermodynamic conditions (higher temperature) lead to ortho and benzylic deprotonation, respectively. acs.org

The mechanism of deprotonation often involves a two-step process: a pre-coordination complex formation followed by the actual proton transfer. nih.govcapes.gov.br Kinetic isotope effect (KIE) studies can provide insight into the rate-determining step of the reaction. A large primary KIE suggests that the C-H bond cleavage is the rate-determining step. capes.gov.br For the benzylic lithiation of N-benzyl-N,N'-dimethyl urea, a large intramolecular KIE and a much smaller intermolecular KIE were observed, supporting a two-step mechanism with a largely irreversible initial complexation. capes.gov.br In contrast, for the lithiation of N,N-diisopropylbenzamide and N-isopropylbenzamide, indistinguishable large intermolecular and intramolecular isotope effects suggest a two-step mechanism with a largely reversible initial complexation. capes.gov.br

The addition of strongly coordinating additives like hexamethylphosphoramide (B148902) (HMPA) can dramatically alter the reactivity and selectivity of this compound. nih.gov HMPA can shift the equilibrium towards the formation of separated ion pairs (SIP) and triple ion pairs (TIP), which are highly reactive and less influenced by coordinating groups on the substrate. nih.gov This allows for the deprotonation of remote, less acidic C-H bonds. nih.gov

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation of an aromatic ring at the position ortho to the DMG. wikipedia.orguvm.educhemeurope.com This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.orgchemeurope.com

A directing metalation group is a functional group containing a heteroatom (typically oxygen or nitrogen) that can coordinate to the lithium atom of the organolithium reagent. wikipedia.orgchemeurope.com This coordination brings the strong base into close proximity to the ortho-C-H bond, facilitating its removal. baranlab.orgwikipedia.orgchemeurope.com This phenomenon is known as the Complex-Induced Proximity Effect (CIPE). nih.govbenthamopenarchives.com The CIPE concept proposes a two-step mechanism: the formation of a pre-lithiation complex between the substrate and the organolithium base, followed by an intramolecular deprotonation. nih.govbenthamopenarchives.com

The effectiveness of a DMG depends on its ability to coordinate with the lithium atom and, in some cases, its ability to increase the acidity of the ortho-protons through inductive effects. baranlab.org A wide variety of functional groups can act as DMGs, and their directing ability has been ranked through competition experiments. uwindsor.caharvard.edu

Table 1: Relative Strength of Common Directing Metalation Groups (DMGs)

| Strength | Directing Metalation Groups (DMGs) |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂), -OMOM, -CH₂NR₂ |

| Moderate | -OCH₃, -NR₂, -F, -CF₃ |

| Weak | -CH₂CH₂NR₂, -Cl |

This table provides a general hierarchy, and the actual effectiveness can be influenced by specific reaction conditions. uwindsor.caharvard.eduorganic-chemistry.org

The primary advantage of DoM is its high regioselectivity, directing functionalization almost exclusively to the ortho position. wikipedia.orgchemeurope.com When multiple potential ortho sites are available, the regioselectivity is influenced by steric effects and the electronic nature of other substituents on the ring. baranlab.org In cases where two DMGs are present, they can act cooperatively to direct metalation to the position between them. uvm.eduharvard.edu

The choice of the organolithium base and reaction conditions can also influence regioselectivity. For instance, the metalation of o-anisic acid with s-BuLi/TMEDA occurs exclusively at the position adjacent to the carboxylate, while a reversal of regioselectivity is observed with n-BuLi/t-BuOK. acs.orgunblog.fr

DoM can also be used to achieve stereoselectivity. The lithiation of a chiral substrate can lead to the formation of a configurationally stable organolithium intermediate, which can then react with an electrophile with retention of configuration. For example, the asymmetric lithiation of N-Boc indoline (B122111) with sec-butyllithium/(-)-sparteine provides enantiomerically enriched 2-substituted indolines. acs.org

Competition experiments are valuable tools for elucidating the mechanisms of DoM and for determining the relative directing ability of different DMGs. github.ioresearchgate.netresearchgate.netuoc.gr

In an intermolecular competition experiment , two different substrates are allowed to react with a limited amount of the lithiating agent. The product ratio reflects the relative rates of deprotonation of the two substrates. github.io

In an intramolecular competition experiment , a single substrate with two potential deprotonation sites is used. The product distribution reveals the relative reactivity of the two sites within the same molecule. github.io

These experiments have been instrumental in establishing the hierarchy of DMGs and in providing evidence for the CIPE mechanism. uwindsor.cacapes.gov.br For example, kinetic isotope effect studies involving competition between deuterated and non-deuterated substrates have helped to distinguish between one-step and two-step mechanisms. capes.gov.br

Directed Ortho-Metalation (DoM) Mechanisms

Overriding Directing Group Effects via Ion Pair Manipulation

The regioselectivity of lithiation reactions is often controlled by the coordinating ability of Lewis basic directing groups within a substrate. However, recent research has demonstrated that it is possible to override these directing effects by manipulating the ion pair structure of this compound (t-BuLi). nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org This is achieved through the addition of strongly coordinating ligands, such as hexamethylphosphoramide (HMPA). nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org

The addition of HMPA to t-BuLi shifts the equilibrium from a contact ion pair (CIP) to a solvent-separated ion pair (SSIP) and a triple ion pair (TIP). nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org In these species, the lithium ion's valences are saturated by the HMPA ligands, which significantly reduces its Lewis acidity. nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org This diminished acidity hinders coordination to the directing groups on the substrate. nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org Consequently, the basicity of the tert-butyl anion is maximized, allowing for deprotonation at sites that are electronically or sterically favored, rather than those dictated by the directing group. nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org

A notable example is the lithiation of chromane (B1220400). nih.govresearchgate.net Typically, lithiation occurs at the aromatic position ortho to the oxygen atom due to the directing effect of the ether oxygen. However, in the presence of HMPA, the t-BuLi selectively deprotonates the benzylic position (γ-position), demonstrating a clear override of the directing group effect. nih.govresearchgate.net This strategy has been successfully applied to various oxygen-containing heterocycles, enabling functionalization at previously inaccessible remote positions. nih.govresearchgate.net

| Substrate | Ligand | Product | Yield (%) | Reference |

| Chromane | HMPA | γ-methylated chromane | 85 | nih.govresearchgate.net |

| 2-methylchromane | HMPA | γ-methylated-2-methylchromane | 75 | nih.govresearchgate.net |

| 2,2-dimethylchromane | HMPA | γ-methylated-2,2-dimethylchromane | 70 | nih.govresearchgate.net |

C-H Activation at Remote or Unconventional Sites (e.g., sp3 C-H bonds)

The high reactivity of this compound, particularly when its ion pair structure is manipulated, enables the activation of traditionally non-acidic C-H bonds, including those at remote or unconventional sites like sp³-hybridized carbons. nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org The formation of solvent-separated and triple ion pairs of t-BuLi with ligands like HMPA enhances the basicity of the tert-butyl anion to a level where it can deprotonate sp³ C-H bonds, even in the presence of more acidic, but sterically hindered, protons. nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org

This enhanced reactivity allows for the selective functionalization of saturated heterocycles at positions remote from any activating heteroatoms. nih.govresearchgate.netchemrxiv.orgresearchgate.netnih.govacs.org For instance, the γ-lithiation of chromane heterocycles, as mentioned previously, is a prime example of remote sp³ C-H activation. nih.govresearchgate.net This methodology has been extended to other systems, demonstrating the potential for selective C-C bond formation at sites that are not accessible through traditional directed metalation strategies. researchgate.net In some cases, this approach has even enabled the removal of stronger C-H bonds in the presence of weaker ones, highlighting the unique selectivity imparted by ion pair manipulation. researchgate.netchemrxiv.org

The general mechanism for C-H activation involves the cleavage of a C-H bond and the formation of a C-metal bond, often facilitated by a directing group in a cyclometalation process. scielo.br However, the use of highly basic t-BuLi in the presence of ion-pairing manipulators circumvents the need for a proximal directing group, allowing for activation at remote sites. nih.govresearchgate.net

| Substrate | Reagent | Site of C-H Activation | Reference |

| Chromane | t-BuLi/HMPA | Benzylic sp³ C-H | nih.govresearchgate.net |

| N-tert-butylformamidine derivatives of piperidine | t-BuLi | α-amino sp³ C-H | researchgate.net |

| Allyl alcohol | t-BuLi | Double deprotonation at O-H and sp³ C-H | wikipedia.org |

| Ferrocene | t-BuLi/n-BuLi | sp² C-H | wikipedia.org |

| Dichloromethane | t-BuLi | sp³ C-H | wikipedia.org |

Double Deprotonation Reactions

This compound is a sufficiently strong base to effect double deprotonation on certain substrates, generating dianions that can be further functionalized. researchgate.netwikipedia.orgacs.org This is particularly useful for creating highly reactive intermediates for subsequent reactions.

One well-known example is the double deprotonation of allyl alcohol, where t-BuLi removes the protons from both the hydroxyl group and one of the allylic carbons. wikipedia.org Another instance is the formation of a dianion from N-benzylbenzamide upon reaction with a slight excess of t-BuLi. researchgate.net

The ability to perform double deprotonations is often dependent on the stoichiometry of the organolithium reagent. In some cases, a significant excess of t-BuLi (ranging from 4.4 to 10 equivalents) is necessary to achieve the formation of a dianion. acs.org For example, the treatment of a diiodoimidazole with 4.4 equivalents of t-BuLi was required to generate the desired dianion, albeit in a low yield. acs.org In contrast, using only two equivalents of n-butyllithium on the same substrate resulted in only mono-anion formation. acs.org This highlights the importance of both the choice of the organolithium reagent and its stoichiometry in achieving double deprotonation.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry, enabling the conversion of organic halides into organolithium compounds. wikipedia.orgwikipedia.org this compound is a commonly used reagent for this transformation, particularly for aryl and alkenyl iodides and bromides. wikipedia.orgharvard.edu The reaction is extremely fast, often occurring at very low temperatures (e.g., -60 to -120 °C). wikipedia.org

The mechanism is believed to proceed through a nucleophilic attack of the organolithium on the halogen atom, forming a transient "ate-complex" intermediate. wikipedia.orgharvard.edu This is a kinetically controlled process, and the rate of exchange is influenced by the stability of the resulting carbanion, following the trend sp > sp² > sp³. wikipedia.org The exchange rate for the halogens follows the order I > Br > Cl. wikipedia.orgnumberanalytics.com Alkyl and aryl fluorides are generally unreactive. wikipedia.org

The substrate scope for lithium-halogen exchange with t-BuLi is broad and includes aryl and alkenyl halides. wikipedia.org The reaction is stereospecific for vinyl halides, proceeding with retention of the double bond's configuration. harvard.edu While typically used for sp²-hybridized carbons, lithium-halogen exchange can also be performed on certain aliphatic halides, though this is less common due to potential side reactions. wikipedia.orgharvard.edu

The efficiency of lithium-halogen exchange reactions with this compound is significantly influenced by both the stoichiometry of the reagent and the solvent system employed. harvard.eduresearchgate.netcolab.wsethz.ch

Solvent: The choice of solvent plays a crucial role in the rate and outcome of the exchange. numberanalytics.comresearchgate.netcolab.ws Reactions of t-BuLi with aryl bromides are often conducted in non-polar hydrocarbon solvents like heptane, sometimes with a small amount of an ether such as diethyl ether or THF to facilitate the reaction. researchgate.netcolab.ws In pure heptane, the reaction may not proceed, but the addition of even a small quantity of an ether can lead to near-quantitative yields of the desired aryllithium species. researchgate.netcolab.ws However, using a strongly coordinating solvent like pure THF can sometimes lead to side reactions, such as coupling. researchgate.netcolab.ws Therefore, a mixture of solvents, like the Trapp solvent mixture, is often used to minimize degradation of the highly reactive t-BuLi and to optimize the exchange efficiency. wikipedia.org

| Aryl Halide | Solvent | Stoichiometry of t-BuLi | Product Yield | Reference |

| 1-Bromo-4-tert-butylbenzene | Heptane/Ether (small amount) | >1 equiv | >97% | researchgate.netcolab.ws |

| 1-Bromo-4-tert-butylbenzene | Pure Heptane | 1 equiv | No reaction | researchgate.netcolab.ws |

| Vinyl Bromide | THF/ethyl ether/pentane (B18724) | 2 equiv | 77% (after trapping) | harvard.edu |

| Vinyl Iodide | n-pentane/ethyl ether | 2.1 equiv | High (qualitative) | harvard.edu |

Nucleophilic Addition Reactions

This compound can act as a potent nucleophile in addition reactions to various electrophiles, although its high basicity and steric bulk can sometimes lead to competing deprotonation reactions.

One area where t-BuLi has been utilized is in conjugate addition reactions to α,β-unsaturated systems. researchgate.netjst.go.jparkat-usa.org For example, it undergoes conjugate addition to vinyl systems of boronic esters, generating a borata-alkene intermediate that can be trapped with alkyl halides. researchgate.net In reactions with certain naphthyl lactones, the regioselectivity between 1,2- and 1,4-addition is influenced by the steric bulk of the nucleophile. jst.go.jp While n-BuLi might give a mixture of products, the more sterically hindered sec-BuLi (and by extension, the even bulkier t-BuLi) can favor 1,4-addition, leading to dearomatization of the naphthalene (B1677914) ring. jst.go.jp

In some cases, t-BuLi is used in conjunction with other organometallic reagents to facilitate conjugate addition. For instance, in the addition of lithium acetylides to unprotected 4-hydroxy-2-cyclopentenones, the addition of one equivalent of t-BuLi after the acetylide promotes the desired conjugate addition. arkat-usa.org It is important to note that Gilman reagents (organocuprates) are generally preferred for conjugate additions to α,β-unsaturated ketones as they tend to give cleaner 1,4-addition products compared to the more basic organolithium reagents like t-BuLi, which can favor 1,2-addition to the carbonyl group. masterorganicchemistry.com

Addition to Unsaturated Systems (e.g., Styrene (B11656), Isoprene (B109036), 1,1-Diphenylethylene)

The addition of this compound to unsaturated systems, such as vinylarenes and dienes, is a fundamental process, primarily serving as the initiation step in anionic polymerization. The mechanism of this addition is significantly influenced by the solvent, the structure of the unsaturated substrate, and the aggregation state of the organolithium reagent.

Styrene: The reaction of this compound with styrene is highly dependent on the solvent. In coordinating solvents like diethyl ether (Et₂O), the carbolithiation is controllable at low temperatures (−78 °C to −25 °C), leading to a stabilized benzylic organolithium intermediate that can be trapped, minimizing polymerization. rsc.org In contrast, using a more strongly coordinating solvent like tetrahydrofuran (THF) can lead to facile polymerization even at –78 °C. rsc.org In non-polar hydrocarbon solvents such as cyclohexane (B81311) or benzene, the initiation behavior is different from that in ethereal solvents. allenpress.com The reactivity of different alkyllithium reagents towards styrene generally follows the order: tertiary > secondary > primary. rsc.org

Isoprene: The initiation of isoprene polymerization by this compound in hydrocarbon solvents like cyclohexane is a complex process. cdnsciencepub.com Kinetic studies reveal that the consumption of this compound over time follows a sigmoidal curve, indicating an initial induction period followed by an increase in rate. tandfonline.com This behavior is attributed to the association of organolithium molecules and the reactivity of the resulting ion pairs. tandfonline.com In hydrocarbon solvents, this compound exists predominantly as a tetramer. allenpress.com The initiation rate is significantly affected by the presence of lithium alkoxides; for instance, tert-butoxide can decrease the initiation rate of isoprene with this compound. tandfonline.com The addition of small amounts of THF to a hydrocarbon solvent greatly increases the rate of initiation. cdnsciencepub.com

1,1-Diphenylethylene (B42955): The addition of this compound to 1,1-diphenylethylene (DPE) has been studied mechanistically in benzene. allenpress.com At low monomer concentrations, the reaction order with respect to the this compound initiator was found to be 0.25. allenpress.com This fractional order suggests a dissociative mechanism where the tetrameric this compound aggregate is in equilibrium with a small amount of a highly reactive monomeric species, which is the active initiator. allenpress.com This contrasts with the behavior of n-butyllithium, which is hexameric in hydrocarbon solvents and shows a different kinetic order. cdnsciencepub.com

Table 1: Kinetic and Solvent Effects on this compound Addition to Unsaturated Systems

| Unsaturated System | Solvent | Key Mechanistic Findings | Citations |

| Styrene | Diethyl ether | Controllable addition at low temp.; stabilized benzylic lithium intermediate. | rsc.org |

| Styrene | Tetrahydrofuran (THF) | Facile polymerization, even at low temperatures. | rsc.org |

| Isoprene | Cyclohexane | Sigmoidal kinetics for initiator consumption; rate influenced by aggregates. | cdnsciencepub.comtandfonline.com |

| 1,1-Diphenylethylene | Benzene | Reaction order in initiator is 0.25, suggesting a dissociative mechanism from the tetramer. | allenpress.com |

Regioselectivity in Conjugate Additions (e.g., 1,2- vs. 1,4-addition)

The addition of organolithium reagents to α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or addition to the β-carbon of the double bond (conjugate or 1,4-addition). The regioselectivity of this process is governed by several factors, including the structure of the organolithium reagent, the substrate, the solvent, and the temperature.

For this compound, its significant steric bulk and high reactivity as a "hard" nucleophile generally favor 1,2-addition to α,β-unsaturated aldehydes and ketones. This is consistent with the principle of kinetic control, where the faster, irreversible attack occurs at the most electrophilic site, the carbonyl carbon. libretexts.org

However, the balance between 1,2- and 1,4-addition can be influenced by additives. Polar aprotic solvents, particularly hexamethylphosphoramide (HMPA), are known to alter the regioselectivity of organolithium additions. HMPA can break down organolithium aggregates and promote the formation of solvent-separated ion pairs (SIPs) from contact ion pairs (CIPs). While this phenomenon has been studied more extensively for stabilized organolithiums, it is understood that increasing the ionic character of the C-Li bond and solvating the lithium cation can enhance the propensity for 1,4-addition. nih.gov Complexation of HMPA to the lithium cation can also lower its Lewis acidity, which further favors 1,4-addition. nih.gov For example, twofold addition of vinyl anions, generated via lithium-halogen exchange with this compound, to squarate esters proceeds via a trans-1,2-addition mechanism. orgsyn.org

Carbolithiation Reactions

Carbolithiation refers to the addition of an organolithium reagent across a carbon-carbon double or triple bond, generating a new, more complex organolithium species. rsc.org This intermediate can then be trapped with an electrophile, allowing for the formation of multiple new bonds in a single sequence. This compound is an effective reagent for both intermolecular and intramolecular carbolithiation reactions.

Intermolecular Carbolithiation: this compound can add to various alkenes, including styrene derivatives. rsc.org For instance, the reaction of this compound with 2-benzyloxystyrene at -78 °C, followed by protonation, yields the expected addition product. rsc.org If the reaction is allowed to warm, the intermediate benzylic lithium can undergo a subsequent intramolecular alkylation. rsc.org The success of intermolecular carbolithiation often relies on the newly formed organolithium intermediate being less reactive than the starting this compound, thereby preventing polymerization. rsc.org

Intramolecular Carbolithiation: This reaction is a powerful tool for constructing cyclic systems. An organolithium species, often generated in situ via lithium-halogen exchange with this compound, can add to a tethered unsaturated bond. For example, N-allyl-2-bromoanilines can be treated with this compound to generate an aryllithium intermediate, which then undergoes intramolecular carbolithiation to form substituted indolines. nih.govd-nb.info Similarly, vinyllithiums generated from vinyl halides using this compound can undergo tandem cyclization cascades to produce complex polycyclic frameworks. d-nb.info The efficiency of these cyclizations can be high, proceeding cleanly at low temperatures. d-nb.info

Table 2: Examples of Carbolithiation Reactions with this compound

| Reaction Type | Substrate Example | Key Transformation | Citations |

| Intermolecular | 2-Benzyloxystyrene | Addition of t-Bu group, forming a new benzylic lithium species. | rsc.org |

| Intramolecular | N,N-Diallyl-2-bromoaniline | Formation of an aryllithium followed by cyclization to an indoline. | nih.govd-nb.info |

| Intramolecular | 4-Iodo-4-vinyl-1,6-heptadiene | Formation of a vinyllithium (B1195746) followed by a cyclization cascade. | d-nb.info |

Transmetalation Reactions of Lithiated Species

Organolithium compounds generated through the reaction of this compound are valuable precursors for transmetalation reactions. This process involves the transfer of the organic group from lithium to another metal, creating a new organometallic reagent with potentially different and more selective reactivity. wikipedia.orgfishersci.it

A common application is the preparation of organocuprates. Lithiated species can be treated with copper(I) salts, such as copper(I) iodide (CuI), to form lithium diorganocuprates or other copper-containing reagents. researchgate.net These cuprates are generally softer nucleophiles than their organolithium precursors and are particularly effective in conjugate addition reactions (1,4-addition) to α,β-unsaturated systems. For example, N-Boc-2-lithiopyrrolidine, formed by deprotonation, can be transmetalated with copper iodide and tetramethylethylenediamine (TMEDA), and the resulting organocopper species undergoes regioselective SN2 allylation and 1,4-addition to enones. researchgate.net

Transmetalation to other metals such as boron is also a significant strategy. Recent studies have shown that tertiary alkylboronic esters can be activated by this compound to form boronate complexes. nih.gov These "ate" complexes can then undergo transmetalation to a copper catalyst, enabling stereospecific cross-coupling reactions. nih.gov This process highlights the role of this compound not as the transferred group, but as an activator that facilitates the subsequent transfer of another organic moiety from boron to copper. nih.gov

Solvent-Mediated Side Reactions and Their Mechanistic Implications (e.g., Ether Cleavage)

The high reactivity of this compound makes it susceptible to side reactions with common ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF). wikipedia.org These reactions are not only a potential pathway for reagent decomposition but also have significant mechanistic implications, as the choice of solvent can dictate the reaction outcome.

Ether cleavage by organolithium compounds is a known process that can occur through various mechanisms. researchgate.net The rate of cleavage is generally faster in THF than in diethyl ether. uniurb.it For this compound, mixing with ethers can lead to runaway reactions, making hydrocarbon solvents a preferred choice for many applications. wikipedia.org

A specific and synthetically useful example is the cleavage of allyl ethers. This compound can induce the deallylation of allyl ethers to produce the corresponding alcohols or phenols in high yield. organic-chemistry.org The mechanism of this reaction is highly solvent-dependent. In a non-coordinating solvent like n-pentane, the reaction proceeds via an SN2' pathway, where the organolithium attacks the terminal carbon of the allyl group, leading to the cleavage of the C-O bond and formation of 4,4-dimethyl-1-pentene (B165720) as a byproduct. organic-chemistry.org This process is efficient and selective, allowing for the removal of the allyl protecting group in the presence of other functionalities. organic-chemistry.org However, in coordinating solvents like THF or Et₂O, the reaction pathway changes, often leading to products derived from Wittig rearrangements instead of simple cleavage. organic-chemistry.org

Advanced Applications of Tert Butyllithium in Organic Synthesis

Enabling Regioselective and Stereoselective Transformations

Tert-butyllithium (t-BuLi) is a powerful reagent for controlling the regio- and stereochemical outcomes of reactions. Its substantial steric bulk and high basicity allow for precise deprotonations, often leading to transformations that are difficult to achieve with other organometallic reagents.

Asymmetric Induction in Lithiation Reactions

The combination of this compound with chiral ligands offers an effective method for the asymmetric deprotonation of prochiral substrates, leading to the formation of enantioenriched products. This strategy relies on the formation of a chiral organolithium complex that selectively removes one of two enantiotopic protons.

A notable example involves the use of a t-BuLi/chiral bis(oxazoline) complex. This system has been successfully applied to the enantioselective functionalization of heterocycles like isochroman (B46142) and phthalan. Treatment of these substrates with the chiral complex, followed by quenching with an electrophile such as benzaldehyde (B42025) or carbon dioxide, yields α-substituted products with high levels of enantioselectivity. researchgate.net Research has demonstrated that the asymmetric induction in these cases occurs at the post-lithiation step, meaning the chiral environment dictates the approach of the electrophile to the planar, achiral lithiated intermediate. researchgate.net Enantiomeric excesses (ee) of up to 97% have been reported for these transformations. researchgate.net

Similarly, the lithiation of benzyl (B1604629) methyl ether with a t-BuLi/chiral bis(oxazoline) complex and subsequent carboxylation produces α-methoxy phenylacetic acid with up to 95% ee. researchgate.net

Table 1: Asymmetric α-Substitution of Heterocycles using t-BuLi/Chiral Bis(oxazoline) Complex

| Substrate | Electrophile | Product Type | Max. Enantiomeric Excess (% ee) |

|---|---|---|---|

| Isochroman | Benzaldehyde, CO₂ | α-Substituted Isochroman | 97 |

| Phthalan | Benzaldehyde, CO₂ | α-Substituted Phthalan | 83 |

This table summarizes the maximum enantiomeric excess achieved in the asymmetric functionalization of various substrates using a this compound/chiral bis(oxazoline) system, as reported in the literature. researchgate.net

Control of Diastereoselectivity in Organolithium-Mediated Processes

This compound is also instrumental in controlling diastereoselectivity, particularly in reactions involving substrates that already possess one or more stereocenters. The stereochemical outcome of such reactions is dictated by the configuration of the starting material.

Construction of Complex Molecular Architectures

The exceptional reactivity of this compound makes it a key tool for forging complex carbon skeletons and functionalizing intricate molecular frameworks that are often inaccessible through other synthetic methods.

Heterocycle Functionalization and Complex Heterocycle Synthesis

A significant challenge in synthetic chemistry is the selective functionalization of C-H bonds at positions remote from an activating group within a heterocycle. digitellinc.com Typically, the heteroatom in a cyclic compound directs lithiation to the adjacent (alpha) or ortho positions. nih.gov However, a modern protocol utilizing a combination of this compound and a Lewis basic phosphoramide (B1221513) ligand, such as hexamethylphosphoramide (B148902) (HMPA), has been developed to override these directing effects. digitellinc.comnih.gov

This method relies on altering the aggregation state of t-BuLi in solution. The addition of HMPA shifts the equilibrium from the standard contact ion pair to include triple ion pairs (TIP) (t-Bu–Li–t-Bu)⁻ and highly reactive separated ion pairs (SIP) t-Bu⁻ / L₄Li⁺. nih.govchemrxiv.orgresearchgate.netacs.org In the separated ion pair, the valences of the lithium cation are saturated by the ligand, which significantly decreases its Lewis acidity and maximizes the basicity of the "naked" tert-butyl anion. nih.govchemrxiv.orgacs.org This enhanced basicity allows for the deprotonation of remote, less acidic sp³ C-H bonds, such as the benzylic position of chromane (B1220400), in preference to the traditional ortho-aromatic sites. nih.gov This strategy has been leveraged to develop a general γ-lithiation and capture protocol for chromane heterocycles with various alkyl halide electrophiles. chemrxiv.orgacs.org

Table 2: γ-Alkylation of Chromane via Remote Lithiation with t-BuLi/HMPA

| Electrophile | Product | Yield (%) |

|---|---|---|

| Methyl iodide | γ-Methylated Chromane | 95 |

| Ethyl iodide | γ-Ethylated Chromane | 85 |

This table presents the yields for the γ-alkylation of chromane using the t-BuLi/HMPA system followed by trapping with different electrophiles. researchgate.net

Synthesis of Natural Product Scaffolds and Advanced Drug Intermediates

This compound plays a critical role in key steps during the total synthesis of complex natural products and advanced pharmaceutical intermediates. Its ability to act as a potent base or facilitate lithium-halogen exchange is often exploited to construct challenging bonds.